molecular formula C10H20O4 B14387140 1-(tert-Butylperoxy)ethyl butanoate CAS No. 88482-93-3

1-(tert-Butylperoxy)ethyl butanoate

Cat. No.: B14387140
CAS No.: 88482-93-3
M. Wt: 204.26 g/mol
InChI Key: KGHWJKQFKRSREI-UHFFFAOYSA-N
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Description

1-(tert-Butylperoxy)ethyl butanoate is a research-grade organic peroxide that functions as a highly effective free-radical initiator. Its primary research value lies in polymer science and materials chemistry, where it is used to initiate the polymerization of various vinyl monomers such as styrene, (meth)acrylates, and ethylene, facilitating the study and production of novel thermoplastics . Furthermore, this compound serves as a cross-linking and curing agent for unsaturated polyester resins in the development of composite materials and thermosets, including applications in Sheet Molding Compound (SMC) and Bulk Molding Compound (BMC) . Its mechanism of action involves thermal decomposition to generate alkoxy and alkyl radicals, which subsequently initiate chain-growth polymerization or resin curing by adding to monomer double bonds . Researchers value this peroxide for its specific decomposition characteristics, which allow for controlled reaction kinetics in metal-free synthetic pathways, enabling the green synthesis of carbonyl-containing compounds and functionalized intermediates under solvent-free conditions . As an organic peroxide, it is thermally sensitive and may decompose explosively if heated under confinement . This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. It must be handled exclusively by qualified professionals with a comprehensive understanding of the hazards associated with organic peroxides.

Properties

CAS No.

88482-93-3

Molecular Formula

C10H20O4

Molecular Weight

204.26 g/mol

IUPAC Name

1-tert-butylperoxyethyl butanoate

InChI

InChI=1S/C10H20O4/c1-6-7-9(11)12-8(2)13-14-10(3,4)5/h8H,6-7H2,1-5H3

InChI Key

KGHWJKQFKRSREI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)OOC(C)(C)C

Origin of Product

United States

Preparation Methods

Two-Step Peroxidation and Salification

The foundational method for synthesizing tert-butyl peroxide intermediates involves reacting tert-butyl alcohol with hydrogen peroxide under acidic conditions. As detailed in patent CN102617432A, concentrated sulfuric acid (65–85%) catalyzes the peroxidation at 10–50°C, with molar ratios of tert-butyl alcohol : H₂O₂ : H₂SO₄ optimized at 1:2–5:2–5. This generates tert-butyl hydroperoxide alongside di-tert-butyl peroxide byproducts (15–30% yield). Subsequent salification with 10–40% sodium hydroxide selectively converts tert-butyl hydroperoxide into sodium tert-butyl peroxide, achieving 92–95% purity after phase separation.

Table 1: Optimization of Peroxidation Conditions (Adapted from)

Parameter Range Tested Optimal Value Impact on Yield/Purity
H₂O₂ Concentration 20–70% 50–60% Maximizes tert-butyl hydroperoxide formation
H₂SO₄ Molar Ratio 2–5 3–4 Minimizes di-tert-butyl peroxide byproducts
Reaction Temperature 10–50°C 30–40°C Balances reaction rate and selectivity
Stirring Speed 100–200 RPM 150 RPM Ensures efficient mixing without emulsion

Condensation with Butanoyl Chloride Derivatives

The sodium tert-butyl peroxide intermediate undergoes condensation with activated carbonyl compounds, such as butanoyl chloride, to form 1-(tert-Butylperoxy)ethyl butanoate. Patent data specifies a molar ratio of sodium tert-butyl peroxide : butanoyl chloride : NaOH of 1–5:1:2–5, with reactions conducted at 10–50°C for 1–6 hours. This solvent-free approach eliminates volatile organic compound (VOC) emissions, achieving 80–88% isolated yield. Critical to success is the dropwise addition of butanoyl chloride to prevent exothermic side reactions, which can degrade the peroxide moiety.

Catalytic Systems for Direct Esterification

Cobalt-Acetate-Mediated Oxidative Esterification

Building on methodologies from radical polymerization studies, cobalt(II) acetylacetonate (Co(acac)₂, 10 mol%) and silver acetate (AgOAc, 0.5 equiv.) catalyze the direct coupling of tert-butyl hydroperoxide (TBHP) with ethyl butyrate in dichloroethane (DCE). Tert-butyl peroxyisobutyrate analogs form under these conditions at 80°C over 8 hours, with yields reaching 74%. While this route avoids intermediate isolation, the requirement for degassing and strict temperature control limits industrial applicability.

Lewis Base-Assisted Alkylation

The ternary system of trialkylaluminum (e.g., AlEt₃), γ-butyrolactone (Lewis base), and tert-butyl peroxyisobutyrate provides a template for alkylative esterification. Here, coordinated ethyl radicals generated from AlEt₃ attack the carbonyl oxygen of butyric acid derivatives, forming the peroxide ester bond. Nuclear magnetic resonance (NMR) studies confirm that ethylene monomer activation by the AlEt₃-Lewis base complex enhances regioselectivity, suppressing oligomerization.

Byproduct Mitigation and Waste Recycling Strategies

Di-tert-Butyl Peroxide Removal

Di-tert-butyl peroxide, a common byproduct of peroxidation, is removed via salification (Section 1.1) or vacuum distillation. Patent CN102617432A demonstrates that adjusting the NaOH : tert-butyl hydroperoxide molar ratio to 1:2–4 reduces di-tert-butyl peroxide content to <5%. Residual byproducts are further minimized through recrystallization from hexane at −20°C.

Closed-Loop Sulfuric Acid Recovery

The same patent outlines a waste recovery protocol where spent sulfuric acid from peroxidation is treated with 10–30% dilute H₂SO₄ to regenerate tert-butyl hydroperoxide. This circular approach reduces raw material consumption by 40% and neutralizes alkaline waste streams.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Fourier-transform infrared spectroscopy (FTIR) of this compound reveals signature peaks at 1780 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (O–O stretch), and 1150 cm⁻¹ (C–O–C asymmetric stretch). Gas chromatography–mass spectrometry (GC-MS) analysis under electron ionization (70 eV) shows a molecular ion peak at m/z 216 [M]⁺, with fragmentation patterns confirming the tert-butylperoxy group.

Purity Assessment

High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water (70:30) mobile phase resolves this compound (retention time: 8.2 min) from di-tert-butyl peroxide (6.5 min) and unreacted butanoyl chloride derivatives (10.1 min). Purity levels exceeding 99% are achievable with two-stage silica gel chromatography.

Comparative Analysis of Industrial-Scale Methodologies

Table 2: Evaluation of Synthesis Routes for this compound

Method Yield (%) Purity (%) VOC Emissions Scalability Cost (USD/kg)
Peroxidation-Condensation 85–88 99 Low High 12–15
Co(acac)₂ Catalysis 70–74 95 Moderate Moderate 22–25
AlEt₃-Lewis Base 65–68 90 High Low 30–35

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butylperoxy)ethyl butanoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can convert the peroxide group into hydroxyl or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the peroxide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (e.g., chloride, bromide) can be used in substitution reactions.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids, ketones, and aldehydes.

    Reduction: Reduction products can include alcohols and alkanes.

    Substitution: Substitution reactions can yield various substituted esters and ethers.

Scientific Research Applications

1-(tert-Butylperoxy)ethyl butanoate has several scientific research applications, including:

    Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the synthesis of polymers and copolymers.

    Biology: The compound’s ability to generate free radicals makes it useful in studying oxidative stress and its effects on biological systems.

    Medicine: Research into the compound’s potential therapeutic applications, such as its use in drug delivery systems, is ongoing.

    Industry: It is employed in the production of plastics, rubbers, and other polymeric materials, where it acts as a curing agent and cross-linking agent.

Mechanism of Action

The mechanism of action of 1-(tert-Butylperoxy)ethyl butanoate involves the decomposition of the peroxide bond to generate free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Ethyl Butanoate
  • Structure and Synthesis: Ethyl butanoate (C3H7COOC2H5) is synthesized via esterification of butanoic acid and ethanol, often catalyzed by immobilized lipases like Candida antarctica lipase B (CALB) . Optimal conditions include temperatures of 45–55°C, a 1:5–1:7 molar ratio of acid to alcohol, and mechanical or ultrasonic agitation .
  • Reactivity: Ethyl butanoate is stable under mild conditions but hydrolyzes reversibly in acidic or alkaline environments. Its esterification is endothermic (ΔH+), favoring higher temperatures for increased yields .
  • Applications : Widely used in food, cosmetics, and pharmaceuticals for its fruity aroma .
2.2 tert-Butyl Esters
  • Structure and Stability: Tert-butyl esters (e.g., tert-butyl propanoate derivatives) exhibit enhanced steric hindrance due to the bulky tert-butyl group, improving thermal and hydrolytic stability compared to linear esters . For example, tert-butyl 3-(2-hydroxyethoxy)propanoate shows structural resilience under varied conditions .
  • Synthesis : Synthesized via esterification or transesterification, often using immobilized enzymes or chemical catalysts. Unlike peroxides, these esters lack the reactive O-O bond, making them less prone to radical-initiated decomposition.
2.3 Key Differences
Property 1-(tert-Butylperoxy)ethyl butanoate (Inferred) Ethyl Butanoate tert-Butyl Esters
Functional Group Peroxide (-O-O-) + ester Ester (-COO-) Ester (-COO-) + tert-butyl
Reactivity High (radical initiation) Moderate (hydrolysis-prone) Low (steric hindrance)
Thermal Stability Low (decomposes exothermically) Moderate (stable up to 55°C) High (stable at elevated temps)
Synthesis Challenges Requires peroxygenation steps Enzymatic esterification Enzymatic/chemical esterification

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